(Z)-N-(2-Hydroxyethyl)heptadec-10-enamide
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Overview
Description
(Z)-N-(2-Hydroxyethyl)heptadec-10-enamide is an organic compound that belongs to the class of fatty acid amides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-N-(2-Hydroxyethyl)heptadec-10-enamide typically involves the reaction of heptadec-10-enoic acid with 2-aminoethanol. The reaction is usually carried out under mild conditions, often in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(Z)-N-(2-Hydroxyethyl)heptadec-10-enamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The double bond in the heptadec-10-enamide chain can be reduced to form a saturated amide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.
Major Products
Oxidation: Formation of (Z)-N-(2-Oxoethyl)heptadec-10-enamide.
Reduction: Formation of (Z)-N-(2-Hydroxyethyl)heptadecanamide.
Substitution: Formation of various substituted amides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in cell signaling and as a potential bioactive compound.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Used in the formulation of cosmetics and personal care products due to its emollient properties.
Mechanism of Action
The mechanism of action of (Z)-N-(2-Hydroxyethyl)heptadec-10-enamide involves its interaction with specific molecular targets and pathways. It may act on cell membrane receptors or enzymes, modulating various biological processes. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Oleamide: Another fatty acid amide with similar biological activities.
Palmitoylethanolamide: Known for its anti-inflammatory and analgesic properties.
Stearamide: Used in various industrial applications.
Uniqueness
(Z)-N-(2-Hydroxyethyl)heptadec-10-enamide is unique due to its specific structure, which imparts distinct physical and chemical properties. Its unsaturated hydrocarbon chain and hydroxyl group contribute to its reactivity and potential biological activities.
Properties
Molecular Formula |
C19H37NO2 |
---|---|
Molecular Weight |
311.5 g/mol |
IUPAC Name |
(Z)-N-(2-hydroxyethyl)heptadec-10-enamide |
InChI |
InChI=1S/C19H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19(22)20-17-18-21/h7-8,21H,2-6,9-18H2,1H3,(H,20,22)/b8-7- |
InChI Key |
IGADVTJDHNVILM-FPLPWBNLSA-N |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCCC(=O)NCCO |
Canonical SMILES |
CCCCCCC=CCCCCCCCCC(=O)NCCO |
Origin of Product |
United States |
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